molecular formula C11H12F3NO B14851985 3-Cyclopropoxy-5-ethyl-2-(trifluoromethyl)pyridine

3-Cyclopropoxy-5-ethyl-2-(trifluoromethyl)pyridine

Cat. No.: B14851985
M. Wt: 231.21 g/mol
InChI Key: HHPZZIHGKBQPAV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-picoline with trifluoromethylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-ethyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Cyclopropoxy-5-ethyl-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-ethyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-5-ethyl-2-(trifluoromethyl)pyridine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

3-cyclopropyloxy-5-ethyl-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C11H12F3NO/c1-2-7-5-9(16-8-3-4-8)10(15-6-7)11(12,13)14/h5-6,8H,2-4H2,1H3

InChI Key

HHPZZIHGKBQPAV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(N=C1)C(F)(F)F)OC2CC2

Origin of Product

United States

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